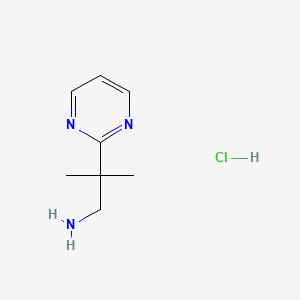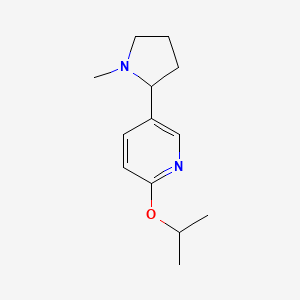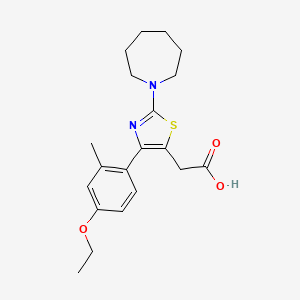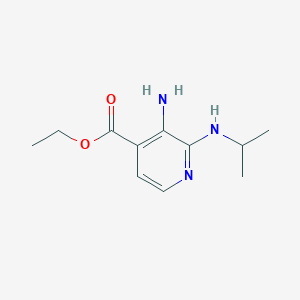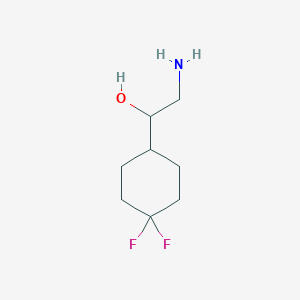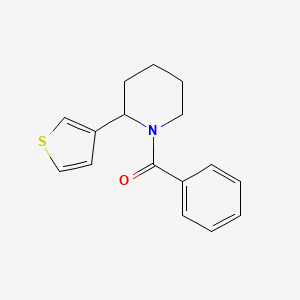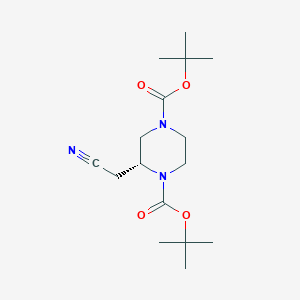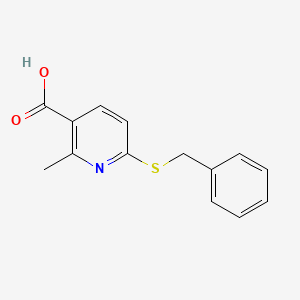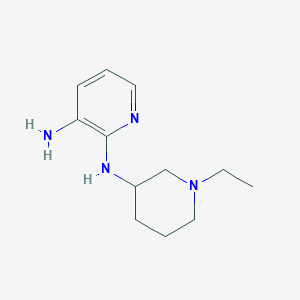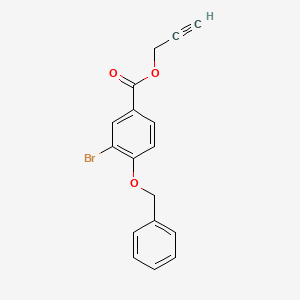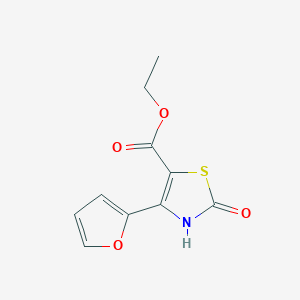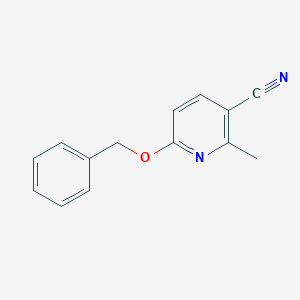
6-(Benzyloxy)-2-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a benzyloxy group attached to the sixth position of the nicotinonitrile ring and a methyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-methylnicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylnicotinonitrile and benzyl alcohol.
Reaction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-methylnicotinonitrile with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-2-methylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinonitrile derivatives.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-2-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Benzyloxy)-2-hydroxynicotinonitrile
- 6-(Benzyloxy)-2-chloronicotinonitrile
- 6-(Benzyloxy)-2-aminonicotinonitrile
Uniqueness
6-(Benzyloxy)-2-methylnicotinonitrile is unique due to the presence of both a benzyloxy group and a methyl group on the nicotinonitrile ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H12N2O |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-methyl-6-phenylmethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O/c1-11-13(9-15)7-8-14(16-11)17-10-12-5-3-2-4-6-12/h2-8H,10H2,1H3 |
Clave InChI |
WMQZDIYFOCJORD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)OCC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



